Eurycomanone

Catalog No.
S573110
CAS No.
84633-29-4
M.F
C20H24O9
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eurycomanone

CAS Number

84633-29-4

Product Name

Eurycomanone

IUPAC Name

4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione

Molecular Formula

C20H24O9

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3

InChI Key

UCUWZJWAQQRCOR-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O

Synonyms

NSC 339187;EURYCOMANONE;pasakbumin-a;Eurycoma longifolia;EurycomalongifoliaJack;Extract of Orion nigrum;Eurycomanone (Synonyms: Pasakbumin A);11-beta,12-alpha,15-beta)-betdihydrate;Eurycomanone, 98%, from Eurycoma longifolia;11,2o-epoxy-1,11,12,14,15-pentahydroxy-13(21)-diene-(1-picrasa-16-dione

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O

Testosterone Production and Male Fertility:

  • Studies suggest that Eurycomanone may increase testosterone levels by inhibiting the enzymes phosphodiesterase and aromatase. Phosphodiesterase breaks down cyclic adenosine monophosphate (cAMP), a molecule involved in testosterone production. Aromatase converts testosterone to estradiol, a female sex hormone. Eurycomanone's inhibition of these enzymes could lead to increased testosterone production in the Leydig cells of the testes .
  • Research also indicates that Eurycomanone improves sperm quality and spermatogenesis (sperm production) in animal models. This effect is believed to be linked to its influence on the hypothalamic-pituitary-gonadal axis, a hormonal pathway regulating male fertility .

Anti-Cancer Properties:

  • Studies have shown that Eurycomanone exhibits anti-proliferative (cell growth inhibiting) effects against various cancer cell lines, including breast, ovarian, liver, and melanoma cells .
  • The mechanism of action is not fully understood, but it might involve inducing apoptosis (programmed cell death) in cancer cells while leaving healthy cells unharmed .

Eurycomanone is a quassinoid compound primarily isolated from the roots of Eurycoma longifolia, commonly known as Tongkat Ali. It is characterized by its complex molecular structure, with the chemical formula C20H24O9C_{20}H_{24}O_{9} and a molecular weight of approximately 408.4 g/mol . Eurycomanone is noted for its diverse biological activities, particularly in enhancing male reproductive health and exhibiting cytotoxic properties against various cancer cell lines .

, particularly involving its role in steroidogenesis. It inhibits the activity of aromatase, an enzyme that converts testosterone into estrogen, thereby increasing testosterone levels. This mechanism is crucial for its effects on male fertility and libido . Additionally, eurycomanone has been shown to induce apoptosis in cancer cells through the up-regulation of p53, a tumor suppressor protein .

Eurycomanone exhibits a range of biological activities:

  • Anticancer Effects: It has demonstrated cytotoxicity against various cancer cell lines, including cervical carcinoma and lung cancer cells, by inhibiting tumor markers and inducing apoptosis .
  • Hormonal Effects: The compound enhances testosterone production and spermatogenesis by inhibiting aromatase and phosphodiesterase activities in Leydig cells .
  • Anti-inflammatory Properties: Eurycomanone has shown potential in modulating inflammatory pathways, which may contribute to its therapeutic effects in various diseases .

The synthesis of eurycomanone typically involves several extraction and purification steps from Eurycoma longifolia:

  • Extraction: The root material is subjected to solvent extraction methods to isolate eurycomanone.
  • Purification: Techniques such as column chromatography and recrystallization are employed to achieve high purity levels (over 98%) of the compound .
  • Characterization: The purity and structure are confirmed using spectroscopic methods like NMR and mass spectrometry .

Eurycomanone is utilized in various applications:

  • Nutraceuticals: Commonly incorporated into dietary supplements aimed at enhancing male sexual health and vitality.
  • Pharmaceuticals: Investigated for its potential role in cancer therapy due to its cytotoxic properties.
  • Traditional Medicine: Used in traditional remedies for improving libido and fertility among men, particularly in Southeast Asian cultures .

Recent studies have explored the pharmacokinetics and bioavailability of eurycomanone. It has been shown to have limited absorption across biological membranes but retains stability once absorbed. This stability contributes to its prolonged bioactive effects in the body . Interaction studies also indicate that eurycomanone can influence various metabolic pathways, making it a subject of interest for further research in both pharmacology and toxicology.

Eurycomanone shares structural similarities with other quassinoids and compounds derived from Eurycoma longifolia. Here are some comparable compounds:

Compound NameSourceKey Activity
EurycomanolEurycoma longifoliaCytotoxic effects; similar hormonal modulation
13-α-(21)-epoxyeurycomanoneEurycoma longifoliaPotentially similar biological activities
Quassinoids (general)Various plantsAntimalarial, anticancer properties
4-HydroxychalconeVarious plantsAntioxidant properties; less potent than eurycomanone

Uniqueness of Eurycomanone

Eurycomanone's unique combination of enhancing testosterone levels while exhibiting significant anticancer properties sets it apart from other quassinoids. Its specific mechanism of action through aromatase inhibition highlights its potential as a targeted therapeutic agent in male reproductive health.

XLogP3

-2.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

408.14203234 g/mol

Monoisotopic Mass

408.14203234 g/mol

Heavy Atom Count

29

UNII

X7F43HL2HB

Wikipedia

Eurycomanone

Dates

Modify: 2023-08-15
1. Lahrita L, Hirosawa R, Kato E, Kawabata J. Isolation and lipolytic activity of eurycomanone and its epoxy derivative from Eurycoma longifolia. Bioorg Med Chem. 2017 Sep 1;25(17):4829-4834. doi: 10.1016/j.bmc.2017.07.032. Epub 2017 Jul 19. PMID: 28760530.

2. Bhat IA, Ahmad I, Mir IN, Bhat RAH, P GB, Goswami M, J K S, Sharma R. Chitosan-eurycomanone nanoformulation acts on steroidogenesis pathway genes to increase the reproduction rate in fish. J Steroid Biochem Mol Biol. 2019 Jan;185:237-247. doi: 10.1016/j.jsbmb.2018.09.011. Epub 2018 Sep 22. PMID: 30253226.

3. Nhan NH, Loc NH. Production of eurycomanone from cell suspension culture of Eurycoma longifolia. Pharm Biol. 2017 Dec;55(1):2234-2239. doi: 10.1080/13880209.2017.1400077. PMID: 29130786; PMCID: PMC6130563.

4. Rehman SU, Choi MS, Han YM, Kim IS, Kim SH, Piao XL, Yoo HH. Determination of eurycomanone in rat plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry for pharmacokinetic study. Biomed Chromatogr. 2017 Apr;31(4). doi: 10.1002/bmc.3831. Epub 2016 Sep 26. PMID: 27572280.

5. Wong PF, Cheong WF, Shu MH, Teh CH, Chan KL, AbuBakar S. Eurycomanone suppresses expression of lung cancer cell tumor markers, prohibitin, annexin 1 and endoplasmic reticulum protein 28. Phytomedicine. 2012 Jan 15;19(2):138-44. doi: 10.1016/j.phymed.2011.07.001. Epub 2011 Sep 7. PMID: 21903368.

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